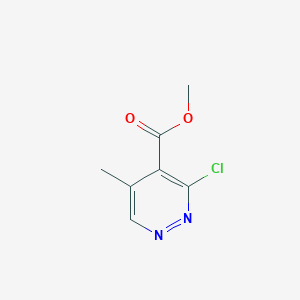![molecular formula C15H13ClO3 B2734240 2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid CAS No. 916908-15-1](/img/structure/B2734240.png)
2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid” is a chemical compound with the CAS Number: 916908-15-1 . It has a molecular weight of 276.72 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is “{3-[(4-chlorobenzyl)oxy]phenyl}acetic acid” and its Inchi Code is "1S/C15H13ClO3/c16-13-6-4-11(5-7-13)10-19-14-3-1-2-12(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18)" . This suggests that the compound consists of a chlorobenzyl group attached to a phenyl group through an ether linkage, which is further attached to an acetic acid group.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 276.72 .Scientific Research Applications
Environmental Degradation and Remediation
One significant area of application involves the study of photocatalytic degradation processes, particularly in the context of environmental remediation. For instance, the degradation of chlorophenoxyacetic acid derivatives, similar in structure to the compound , has been investigated under UV-illuminated aqueous TiO2 suspensions, revealing insights into the mechanisms of photocatalytic oxidation and the roles of hydroxyl radicals and direct hole oxidation processes in the degradation pathways (Sun & Pignatello, 1995). These findings are crucial for developing more effective environmental clean-up and pollution control strategies.
Analytical and Detection Techniques
Analytical methods for detecting chlorophenoxy acids, which include compounds structurally related to 2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid, have been refined through high-performance liquid chromatography coupled with particle beam mass spectrometry. This approach has achieved low μg/l detection limits for chlorophenoxy acid herbicides, demonstrating the method's effectiveness for environmental monitoring and analysis (Mattina, 1991).
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives of 2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid have been explored, providing valuable insights into the chemical properties and potential applications of these compounds. For example, studies on the formation of α-acetoxy propenoic acid with a trans extended side acid side chain conformation through X-ray crystallography and nuclear magnetic resonance methods offer detailed understanding of the compound's structure and potential reactivity (Haasbroek, Oliver, & Carpy, 1998).
Advanced Oxidation Processes
Research into advanced oxidation processes for degrading environmental pollutants has also touched on compounds similar to 2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid. Studies have shown that electro-Fenton and photoelectro-Fenton processes can effectively mineralize chlorophenoxyacetic acid derivatives, with significant implications for treating polluted water and soil (Brillas, Calpe, & Casado, 2000).
Safety and Hazards
properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methoxy]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c16-13-6-4-11(5-7-13)10-19-14-3-1-2-12(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKBMFVBGSHBLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2734159.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2734160.png)


![ethyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2734165.png)

![4-[(dimethylamino)sulfonyl]-N-(5-methylisoxazol-3-yl)benzamide](/img/structure/B2734168.png)

![8-fluoro-2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2734175.png)

![N'-(3-chloro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2734178.png)
![N-(1-cyano-1-methylethyl)-2-{4-[2-(3-methoxyphenyl)acetyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2734179.png)
![8-((1R,2R)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2734180.png)